molecular formula C13H11NO4 B2391012 Ethyl 5-benzoylisoxazole-3-carboxylate CAS No. 128015-02-1

Ethyl 5-benzoylisoxazole-3-carboxylate

Cat. No.: B2391012
CAS No.: 128015-02-1
M. Wt: 245.234
InChI Key: GBGMRACAYBETBI-UHFFFAOYSA-N
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Description

Ethyl 5-benzoylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate typically involves the reaction of acetophenone with diethyloxalate in a basic solution of ethanol, followed by the addition of hydroxylamine hydrochloride . The reaction conditions include:

Chemical Reactions Analysis

Ethyl 5-benzoylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrazine hydrate, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major products formed from these reactions include various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5-benzoylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure. The isoxazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Ethyl 5-benzoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-benzoyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMRACAYBETBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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